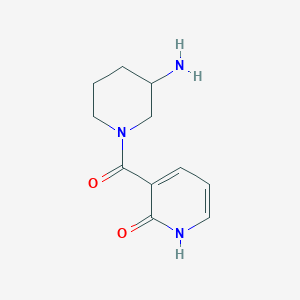

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Overview

Description

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPEA or 2-phenylethyl-4,5-dihydrothiazol-4-ylmethylamine, is a chemical compound with potential applications in scientific research. DMPEA is a member of the thiazoline family, which are compounds that possess a five-membered ring containing both sulfur and nitrogen atoms. In

Scientific Research Applications

Novel Cyclization Reactions

A Novel Type of Ring Closure of Amino-Substituted Thiocarbonyl Ylides : The study by Romański et al. (1999) discusses a novel cyclization process involving 4,4-dimethyl-1,3-thiazole-5(4H)-thiones and dimethyl 2-diazo-3-(phenylamino)butanoate. This reaction leads to the formation of dimethyl 2-(4,5-dihydro-4,4-dimethyl-1,3-thiazol-5-ylidene)-3-(N-phenylamino)butanedioates and diastereoisomeric 4,4-dimethyl-9-phenyl-1,6-dithia-3,9-diazaspiro[4.4]non-2-ene-7,8-dicarboxylates, demonstrating a complex reaction pathway that includes intermediate thiocarbonyl ylides (Romański et al., 1999).

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted Synthesis of bis(N-substituted thiazol-2-amine) Derivatives : In a study by Baba et al. (2017), novel 4,4′-(4,6-dimethoxy-1,3-phenylene)-bis(N-substituted thiazol-2-amine) derivatives were synthesized using microwave irradiation. These compounds demonstrated significant antibacterial and anti-TB activities against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv, indicating their potential application in developing new antimicrobial agents (Baba et al., 2017).

Coordination Compounds and Material Science

Synthesis and Characterization of Coordination Compounds : Ramírez-Trejo et al. (2010) reported on the synthesis and structural analysis of coordination compounds derived from the reaction of enantiomerically pure 2-amino-thiazoles with CoCl2·6H2O, NiBr2·3H2O, or Cu(OAc)2·H2O. These compounds were characterized by UV–Vis–NIR and IR spectroscopy, mass spectrometry, and X-ray diffraction analyses, contributing to the field of coordination chemistry and potentially offering new materials with unique electronic properties (Ramírez-Trejo et al., 2010).

Security Ink Applications

Multi-stimuli Response of a Novel Half-cut Cruciform : Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, demonstrating significant morphology-dependent fluorochromism. This property enables the molecule to change colors based on mechanical force or surrounding pH stimuli, suggesting its potential use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

properties

IUPAC Name |

4,4-dimethyl-N-(2-phenylethyl)-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLZKKKTNMCSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=NCCC2=CC=CC=C2)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)